2,4,5-trichloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
2,4,5-Trichloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as trichlorobenzene, sulfonamide, and pyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidinone Moiety: Starting with a suitable precursor such as 4-methylpyrimidine, the compound undergoes oxidation to form 4-methyl-6-oxopyrimidine.
Alkylation: The pyrimidinone is then alkylated with an appropriate ethylating agent to introduce the ethyl group.
Sulfonamide Formation: The intermediate is reacted with 2,4,5-trichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The trichlorobenzene ring is susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced forms of the sulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities. Its structural features allow for interactions with various biological targets.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting biological pathways essential for the survival of pathogens or cancer cells. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is crucial for bacterial growth, thus potentially inhibiting bacterial enzymes involved in folate synthesis.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorobenzenesulfonamide: Lacks the pyrimidinone moiety, making it less versatile in biological applications.
N-(2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide: Lacks the trichlorobenzene ring, which may reduce its reactivity in certain chemical reactions.
4-Methyl-6-oxopyrimidin-1(6H)-yl derivatives: These compounds share the pyrimidinone structure but differ in their substituents, affecting their chemical and biological properties.
Uniqueness
2,4,5-Trichloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,4,5-trichloro-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl3N3O3S/c1-8-4-13(20)19(7-17-8)3-2-18-23(21,22)12-6-10(15)9(14)5-11(12)16/h4-7,18H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJSDPXSKGVDRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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